molecular formula C8H10ClF3N2 B1483666 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092628-89-0

1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483666
CAS RN: 2092628-89-0
M. Wt: 226.62 g/mol
InChI Key: DJJLDEJFMPFHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods, and they serve as key intermediates in medicinal chemistry . Trifluoromethylation of carbon-centered radical intermediates is a recent advance in this field .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The unique physico-chemical properties of fluorine, which is part of the trifluoromethyl group, contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group in pyrazole derivatives plays a significant role in the agrochemical industry. These compounds are primarily used for the protection of crops from pests . The introduction of the trifluoromethyl group into agrochemicals has led to more than 20 new compounds acquiring ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyrazole moiety contribute to the biological activity of these derivatives.

Pharmaceutical Research

In pharmaceutical research, trifluoromethylpyridines and their derivatives, which share a similar trifluoromethyl group with our compound of interest, are used in active pharmaceutical ingredients . These derivatives have been incorporated into several approved pharmaceutical products, and many candidates are currently undergoing clinical trials. The trifluoromethyl group is known to improve potency, binding selectivity, and lipophilicity of drugs .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the trifluoromethyl group found in pyrazole derivatives is also utilized in veterinary medicine. Two veterinary products containing this moiety have been granted market approval, indicating the importance of this functional group in developing treatments for animals .

Synthesis of Organic Compounds

The compound can serve as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of novel organic chemicals, which is a growing research topic due to the effects of fluorine-containing moieties on the biological activities and physical properties of compounds .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is recognized as an excellent bioisostere of methyl groups. Incorporating this group into drugs can enhance their efficacy and facilitate administration. It’s a key functional group that is often used to modify the properties of medicinal compounds to improve their performance .

Functional Materials Development

The development of functional materials often involves the use of fluorinated organic chemicals. The compound 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole could potentially be used in creating materials with unique properties, such as increased resistance to environmental factors or improved mechanical strength, due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of trifluoromethyl compounds is complex and depends on the specific compound. For example, trifluridine, a fluorinated pyrimidine nucleoside, is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For example, (Trifluoromethyl)trimethylsilane is considered hazardous by the 2012 OSHA Hazard Communication Standard and causes severe skin burns and eye damage .

Future Directions

The trifluoromethyl group is becoming increasingly important in pharmaceuticals, agrochemicals, and materials, and it’s expected that many novel applications will be discovered in the future .

properties

IUPAC Name

1-(chloromethyl)-5-propan-2-yl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2/c1-5(2)6-3-7(8(10,11)12)13-14(6)4-9/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJLDEJFMPFHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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